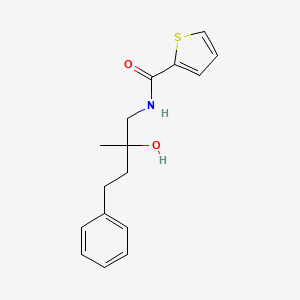

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide

Description

N-(2-Hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a branched aliphatic chain substituent containing a hydroxyl group, methyl group, and phenyl moiety. While direct data on this compound are absent in the provided evidence, its structural features align with bioactive thiophene carboxamides reported in antimicrobial, anticancer, and antifungal research . The hydroxyl group may enhance solubility and hydrogen-bonding capacity, while the phenyl and methyl groups could modulate lipophilicity and target binding.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(19,10-9-13-6-3-2-4-7-13)12-17-15(18)14-8-5-11-20-14/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTYASONJVJHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and other standard organic reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In industry, it is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets and pathways are still under investigation, it is believed to exert its effects by modulating key enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Thiophene carboxamides exhibit varied bioactivities depending on substituent chemistry. Below is a comparative analysis of key analogues:

Key Observations :

Structural Conformation and Interactions

- Dihedral Angles : highlights that dihedral angles between aromatic rings (e.g., 8.5–15.4°) influence molecular packing and hydrogen bonding . The target’s flexible aliphatic chain may allow adaptive conformations for target binding.

- Hydrogen Bonding : The hydroxyl group could form intramolecular H-bonds (S(6) motif ) or interact with biological targets, mimicking nitro or sulfonyl groups in other analogues.

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene-2-carboxylic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. Common methods include:

- Gewald Reaction : A multicomponent reaction that allows for the formation of thiophene derivatives.

- Paal–Knorr Synthesis : Utilized for synthesizing heterocycles from 1,4-dicarbonyl compounds.

- Fiesselmann Reaction : Involves the cyclization of α-bromo ketones with thioureas.

These methods can be optimized for yield and purity through techniques such as chromatography and recrystallization.

Biological Properties

This compound has shown promise in various biological applications:

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation by modulating key enzymes involved in tumor growth. For instance, studies have shown that thiophene derivatives can act as inhibitors of the enzyme 15-lipoxygenase, which is implicated in inflammatory processes and cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.

The proposed mechanism of action involves binding to specific receptors or enzymes, thereby altering their activity. For example, it may inhibit enzymes linked to inflammatory pathways or cancer cell survival, leading to reduced cell viability.

Study 1: Inhibition of 15-Lipoxygenase

In a focused study on the inhibition of 15-lipoxygenase, various thiophene derivatives were screened for their ability to reduce enzymatic activity. This compound demonstrated significant inhibition at concentrations below 50 µM, indicating its potential as a therapeutic agent against inflammatory diseases .

Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against common pathogens. Results indicated moderate antibacterial activity, suggesting that structural modifications could enhance its potency against resistant strains.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other thiophene derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Suprofen | Anti-inflammatory | COX inhibition |

| Articaine | Local anesthetic | Sodium channel blockade |

| This compound | Anticancer, Antimicrobial | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.